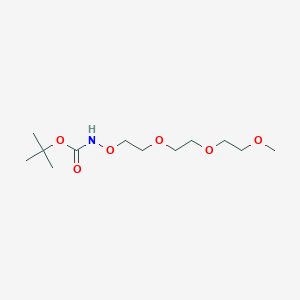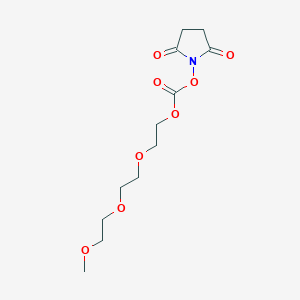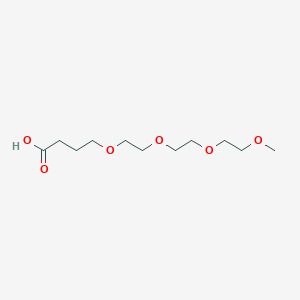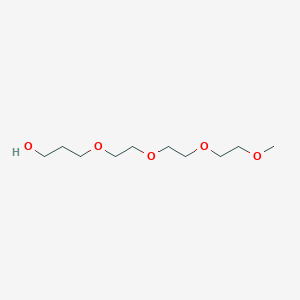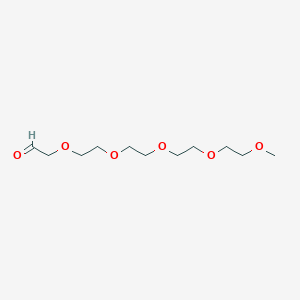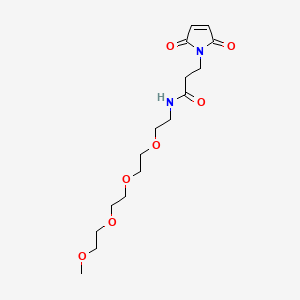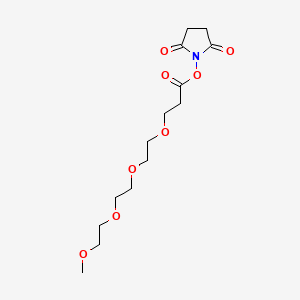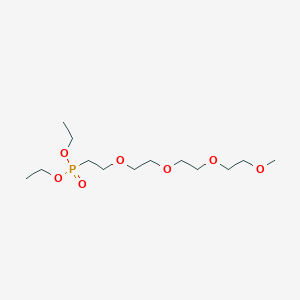
MRS 4062 triethylammonium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MRS 4062 triethylammonium salt is a selective P2Y4 receptor agonist . The chemical name is N4-Phenylpropoxycytidine-5’-O-triphosphate tetra (triethylammonium) salt .
Molecular Structure Analysis
The molecular weight of MRS 4062 triethylammonium salt is 1022.09 . The molecular formula is C18H26N3O15P3.4(C2H5)3N .Physical And Chemical Properties Analysis
MRS 4062 triethylammonium salt is soluble in water and is supplied pre-dissolved at a concentration of 10mM . It should be stored at -20°C . .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
MRS 4062 triethylammonium salt has been utilized in various synthesis and characterization studies. Rajkumar and Chandramohan (2017) demonstrated the synthesis and crystal growth of triethylammonium-based salts, highlighting their structural, optical, thermal, electrical, and mechanical properties (Rajkumar & Chandramohan, 2017). Similarly, Virag et al. (2006) synthesized stable triethylammonium triazenide salts, contributing to the preparation of alkoxycarbonylvinyltriethylammonium triazenides (Virag, Meden, Kočevar, & Polanc, 2006).
Molecular Structure Studies
The molecular structure of triethylammonium salts has been a focus of several studies. Bednarska-Bolek et al. (2002) explored the structure and phase transitions in chloroantimonate(V) crystals involving triethylammonium salts, providing insights into their structural phase transitions (Bednarska-Bolek, Ciunik, Jakubas, Bator, & Ciapala, 2002).
Chemical Analysis Techniques
Techniques like magnetic resonance spectroscopy (MRS) have been applied in various fields, including myocardial disease and cancer. Hudsmith and Neubauer (2009) discussed the use of MRS in investigating cardiac metabolism, offering insights into cardiac energetics (Hudsmith & Neubauer, 2009). Additionally, Gillies and Morse (2005) highlighted the use of MRS in cancer research, emphasizing its application in analyzing tumor biomarkers (Gillies & Morse, 2005).
Protic Ionic Liquids and Electrochemistry
The role of triethylammonium-based salts in protic ionic liquids and electrochemistry has been significant. Shmukler et al. (2018) explored triethylammonium-based protic ionic liquids with sulfonic acids, examining their phase behavior and electrochemistry (Shmukler, Gruzdev, Kudryakova, Fadeeva, Kolker, & Safonova, 2018).
Biomedical Applications
In the biomedical field, triethylammonium salts have been used in various applications. Manna et al. (2018) synthesized amine-functionalized Fe3O4 nanoparticles using triethylammonium salts, highlighting their potential in biomedical applications like drug delivery and hyperthermia treatment (Manna, Nickel, Wroczynskyj, Yathindranath, Li, Liu, Thliveris, Klonisch, Miller, & van Lierop, 2018).
Solar Energy and Electrochemical Applications
The use of triethylammonium salts in solar energy and electrochemical applications has been researched, with Chen et al. (2007) investigating triethylamine hydroiodide as a supporting electrolyte in dye-sensitized solar cells (Chen, Suryanarayanan, Lee, & Ho, 2007).
Eigenschaften
CAS-Nummer |
1309871-50-8 |
|---|---|
Produktname |
MRS 4062 triethylammonium salt |
Molekularformel |
C42H86N7O15P3 |
Molekulargewicht |
1022.11 |
IUPAC-Name |
N4-Phenylpropoxycytidine-5'-O-triphosphate tetra(triethylammonium) salt |
InChI |
InChI=1S/C18H26N3O15P3.4C6H15N/c22-15-13(11-33-38(28,29)36-39(30,31)35-37(25,26)27)34-17(16(15)23)21-9-8-14(19-18(21)24)20-32-10-4-7-12-5-2-1-3-6-12;4*1-4-7(5-2)6-3/h1-3,5-6,8-9,13,15-17,22-23H,4,7,10-11H2,(H,28,29)(H,30,31)(H,19,20,24)(H2,25,26,27);4*4-6H2,1-3H3/t13-,15-,16-,17-;;;;/m1..../s1 |
InChI-Schlüssel |
ZCDZFMKRHPANNI-IHQKQWLFSA-N |
SMILES |
CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC.O[C@@H]([C@H]([C@H](N1C(N=C(C=C1)NOCCCC2=CC=CC=C2)=O)O3)O)[C@H]3COP([O-])(OP([O-])(OP([O-])([O-])=O)=O)=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
MRS4062; MRS 4062; MRS-4062; MRS 4062 triethylammonium salt. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



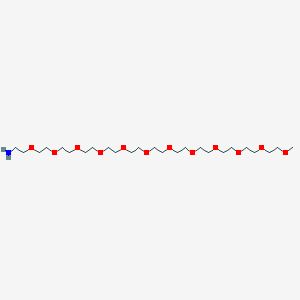


![3-[2-(2-Methoxyethoxy)ethoxy]propan-1-OL](/img/structure/B609246.png)

